2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Description
This compound features a thiazolo[4,5-d]pyrimidin-7-one core fused with a morpholine ring and an N-[2-(trifluoromethyl)phenyl]acetamide substituent. The thiazolo[4,5-d]pyrimidine scaffold is a bicyclic heterocycle known for its pharmacological relevance, particularly in kinase inhibition and enzyme modulation . The morpholine moiety enhances solubility and metabolic stability, while the trifluoromethylphenyl group contributes to lipophilicity and target-binding affinity via hydrophobic interactions .
Synthetic routes for analogous compounds (e.g., alkylation of thiopyrimidines with chloroacetamides) suggest that the target molecule may be synthesized via nucleophilic substitution or coupling reactions involving intermediates like 2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide and a preformed thiazolo[4,5-d]pyrimidinone-morpholine precursor .
Properties
IUPAC Name |
2-(2-morpholin-4-yl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N5O3S/c19-18(20,21)11-3-1-2-4-12(11)23-13(27)9-26-10-22-15-14(16(26)28)30-17(24-15)25-5-7-29-8-6-25/h1-4,10H,5-9H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFQFEKUFPRALI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. The process begins with the formation of the thiazolopyrimidine core, followed by the introduction of the morpholine ring and the trifluoromethylphenyl group. Key reagents and catalysts are used to facilitate these transformations under controlled conditions, such as specific temperatures, pressures, and pH levels.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors and continuous flow systems to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Structural Features
This compound features a thiazolo-pyrimidine core, which is known for its diverse biological activities. The presence of a morpholine group and a trifluoromethyl phenyl moiety enhances its pharmacological properties.
Medicinal Chemistry
The compound is primarily investigated for its antimicrobial and anticancer properties . Studies suggest that derivatives of thiazolo-pyrimidines exhibit significant activity against various cancer cell lines and microbial strains.
Case Study: Anticancer Activity
A study published in Molecules highlighted the synthesis of thiazolo-pyrimidine derivatives, including the target compound, which were screened for cytotoxicity against human cancer cell lines. The results indicated that some derivatives displayed IC50 values in the low micromolar range, suggesting potent anticancer activity .
Enzyme Inhibition
Research indicates that compounds with similar structures may act as inhibitors of specific kinases involved in cancer progression and other diseases. The target of action for this compound could include kinases such as Leucine-rich repeat kinase 2 (LRRK2) , which is implicated in Parkinson's disease .
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent. A study investigating various thiazolo-pyrimidine derivatives found that certain compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Synthesis of Novel Compounds
This compound serves as a precursor for synthesizing other biologically active molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced biological properties.
Mechanism of Action
The mechanism by which 2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to fit into binding sites, altering the activity of the target molecules and resulting in various biological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiazolo/Pyrimidine Derivatives
Key Observations:
- Core Flexibility : The target compound’s thiazolo[4,5-d]pyrimidine core is distinct from pyrrolo[2,3-d]pyrimidine () and diazaspiro systems (–4), which may alter binding pocket compatibility in biological targets.
- Morpholine’s electron-donating nature contrasts with thiomorpholin-1-imino (), which may influence metabolic stability .
Biological Activity
The compound 2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a synthetic organic molecule with a complex structure that includes thiazole and pyrimidine cores. Its potential biological activities have garnered interest in various fields, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structural complexity arises from the incorporation of a morpholine group and an acetamide moiety, which are critical for its biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit significant biological activities, particularly as anticancer agents and enzyme inhibitors . Notably, they have been studied for their role as reversible inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) , an enzyme involved in immune regulation and cancer progression .
The interaction studies suggest that this compound may bind to specific enzymes or receptors, influencing tumor metabolism and immune response modulation. This binding affinity is crucial for understanding its pharmacological properties and optimizing therapeutic applications.
Comparative Analysis of Similar Compounds
A comparative analysis reveals several compounds sharing structural similarities with our target compound. The following table summarizes their structural features and biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Acetylthiazole | Contains thiazole ring | Antimicrobial properties |
| Morpholino derivatives | Includes morpholine moiety | Potential neuroprotective effects |
| 7-Oxo-pyrimidine derivatives | Pyrimidine core with keto group | Anticancer activity |
The uniqueness of the target compound lies in its combination of a morpholine ring with a thiazolo-pyrimidine structure, which may enhance selectivity and efficacy against specific biological targets.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives related to this compound:
- Anticancer Activity : A study demonstrated that similar thiazolo-pyrimidine derivatives exhibited promising anticancer activity by inhibiting cancer cell proliferation through modulation of IDO1 activity.
- Enzyme Inhibition : Another research highlighted the potential of these compounds to act as selective inhibitors for COX-II enzymes involved in inflammatory pathways. The IC50 values ranged from 0.52 to 22.25 μM for various derivatives, indicating moderate to high inhibitory activity against COX-II compared to standard drugs like Celecoxib .
- In Vivo Studies : Animal models have shown that compounds similar to our target can significantly reduce tumor growth and improve immune responses when administered in therapeutic doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
